molecular formula C16H34OSn B052153 (Z)-1-Ethoxy-2-(tributylstannyl)ethene CAS No. 64724-29-4

(Z)-1-Ethoxy-2-(tributylstannyl)ethene

Cat. No. B052153
CAS RN: 64724-29-4
M. Wt: 361.2 g/mol
InChI Key: WARKYKQCOXTIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (Z)-1-ethyl-2-(tributylstannyl)ethene and related compounds often involves palladium-catalyzed cross-coupling reactions. For instance, a specific combination catalyst, Pd(dba)2 and 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane, has been effectively used for the addition of tributyl(triethylgermyl)stannane to arylacetylenes in tetrahydrofuran, yielding high yields of (Z)-1-aryl-2-(germyl)-1-(stannyl)ethenes (Senda, Oguchi, Terayama, Asai, Nakano, & Migita, 2001).

Molecular Structure Analysis

The molecular structure of (Z)-1-ethyl-2-(tributylstannyl)ethene derivatives has been characterized using various spectroscopic techniques, including JSn–H and 13C-NMR. These techniques provide detailed information about the spatial arrangement of atoms within the molecule and the electronic environment, crucial for understanding its reactivity and properties (Senda et al., 2001).

Chemical Reactions and Properties

(Z)-1-Ethoxy-2-(tributylstannyl)ethene undergoes various chemical reactions, including destannylative Pummerer-type rearrangement and palladium-catalyzed cross-coupling reactions. For example, 1-(tributylstannyl)-1-(phenylsulfinyl)-ethene reacts with acyl chlorides to provide corresponding 1-acyloxy-1-(phenylthio)-ethenes through a Pummerer-type rearrangement with the loss of the tributylstannyl group (Pohmakotr, Sithikanchanakul, & Khosavanna, 1993).

Physical Properties Analysis

The physical properties of (Z)-1-ethyl-2-(tributylstannyl)ethene, such as boiling point, melting point, and solubility in various solvents, are critical for its handling and use in chemical syntheses. However, specific data on these properties require further exploration in the scientific literature.

Chemical Properties Analysis

The chemical properties, including reactivity with other chemical species, stability under various conditions, and potential for further functionalization, are essential for utilizing (Z)-1-ethyl-2-(tributylstannyl)ethene in synthetic chemistry. Its involvement in palladium-catalyzed cross-coupling reactions showcases its utility in constructing complex organic molecules (Sakamoto, Kondo, Yasuhara, & Yamanaka, 1991).

Scientific Research Applications

  • Catalyst in Stereo-specific Reactions : The compound has been used as a catalyst in stereo-specific reactions. Nakano et al. (2005) reported its use in the Pd(dba)2-catalyzed reaction with allyl bromide, resulting in high yields of E-2-aryl-1-(trimethylsilyl)penta-1,4-dienes (Nakano et al., 2005).

  • In Synthesis of Condensed Heteroaromatic Ring Systems : Sakamoto et al. (1992) demonstrated the use of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in palladium-catalyzed carbonylative coupling, which is effective for constructing condensed heteroaromatic rings (Sakamoto et al., 1992).

  • Synthesis of Aryl and Heteroaryl Ethenes : It has been utilized in the palladium-catalyzed cross-coupling reaction with bromobenzenes or bromoheteroarenes, yielding good yields of the corresponding ethenes, as discussed by Sakamoto et al. (1991) (Sakamoto et al., 1991).

  • Destannylation Reactions : Pohmakotr et al. (1993) studied its reactivity in destannylation reactions, particularly in the context of 1-(tributylstannyl)-1-(phenylsulfinyl) cyclopropane and -ethene (Pohmakotr et al., 1993).

  • Synthesis of Silyl-stannyl Ethenes : Endo et al. (2007) explored its role in the synthesis of (Z)-1-aryl-2-silyl-1-stannylethenes and their conversion to various silanes (Endo et al., 2007).

  • Formation of Ethene Derivatives : Robertson et al. (2000) investigated its application in the formation of pentan-3-one from carbon monoxide and ethene in methanol (Robertson et al., 2000).

Safety And Hazards

Organotin compounds can be toxic and pose environmental hazards. They can be harmful if swallowed or if they come into contact with the skin . They may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl-[(Z)-2-ethoxyethenyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARKYKQCOXTIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[Sn](CCCC)(CCCC)/C=C\OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-Ethoxy-2-(tributylstannyl)ethene

CAS RN

64724-29-4
Record name cis-1-Ethoxy-2-(tri-n-butylstannyl)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
Reactant of Route 2
Reactant of Route 2
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
Reactant of Route 3
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
Reactant of Route 4
(Z)-1-Ethoxy-2-(tributylstannyl)ethene

Citations

For This Compound
5
Citations
T Sakamoto, A Yasuhara, Y Kondo… - Chemical and …, 1992 - jstage.jst.go.jp
Palladium-catalyzed cross-coupling reaction of iodobenzene and its 4-substituted derivatives, except for 4-nitroiodobenzene, with (Z)-1-ethoxy-2-(tributylstannyl) ethene under a carbon …
Number of citations: 21 www.jstage.jst.go.jp
M Cheung, PA Harris, KE Lackey - Tetrahedron Letters, 2001 - Elsevier
1,3-Dihydro-2H-indol-2-ones (oxindoles) and 1,3-dihydro-2H-pyrrolopyridin-2-ones (azaoxindoles) are useful scaffolds that have been explored for various pharmaceutical uses. Herein …
Number of citations: 19 www.sciencedirect.com
T SAKAMoTo, C Satoh, Y Kondo… - Chemical and …, 1993 - jstage.jst.go.jp
Reactio.'‘4 R1 R2 time (mg) Yleld (0/0) Starting R Reaction Yleid Yleld compd. No. time (h) 10 (0/0) 11 (%) a HH 30 71.. b hde hde 40 91 9a 11 5 a 72 a 8 c OMe H 20 85 9b Me 4 h 44 b …
Number of citations: 33 www.jstage.jst.go.jp
P Reigan, A Gbaj, IJ Stratford, RA Bryce… - European journal of …, 2008 - Elsevier
Thymidine phosphorylase (TP) is over-expressed in various tumour types and plays an important role in tumour angiogenesis, growth, invasion and metastasis. The enzymatic activity of …
Number of citations: 23 www.sciencedirect.com
TJ Kohn, X Du, SJ Lai, YM Xiong… - ACS Medicinal …, 2016 - ACS Publications
Two 1-(4-aryl-5-alkyl-pyridin-2-yl)-3-methylurea glucokinase activators were identified with robust in vivo efficacy. These two compounds possessed higher solubilities than the …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.